1-(3-Fluorophenyl)cyclohexanol
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Overview
Description
1-(3-Fluorophenyl)cyclohexanol is an organic compound with the molecular formula C12H15FO. It is a derivative of cyclohexanol, where a fluorophenyl group is attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Fluorophenyl)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-Fluorophenyl)cyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 1-(3-Fluorophenyl)cyclohexanone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)cyclohexanone.
Reduction: this compound.
Substitution: Various substituted cyclohexanol derivatives depending on the reagent used
Scientific Research Applications
1-(3-Fluorophenyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other fluorinated compounds
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Cyclohexanol: A parent compound with similar structural features but lacking the fluorophenyl group.
1-Phenylcyclohexanol: Similar to 1-(3-Fluorophenyl)cyclohexanol but without the fluorine atom.
1-(4-Fluorophenyl)cyclohexanol: A positional isomer with the fluorine atom at the para position on the phenyl ring.
Uniqueness: this compound is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSFDHKUPBPVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-35-1 |
Source
|
Record name | 1-(3-fluorophenyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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